molecular formula C19H16N2O4 B11361363 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361363
M. Wt: 336.3 g/mol
InChI Key: HNHXTHSRKHELNT-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin ring, an oxazole ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin ring through a cyclization reaction involving catechol and ethylene glycol under acidic conditions. The oxazole ring is then synthesized via a condensation reaction between an appropriate aldehyde and an amide. Finally, the carboxamide group is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce saturated heterocycles

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies explore its ability to modulate biological pathways, with the aim of developing new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound is explored for its use in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, optics, and other high-tech fields.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both benzodioxin and oxazole rings, along with the carboxamide group, allows for versatile reactivity and potential interactions with a wide range of molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-12-4-2-3-5-14(12)20-19(22)15-11-17(25-21-15)13-6-7-16-18(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)

InChI Key

HNHXTHSRKHELNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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